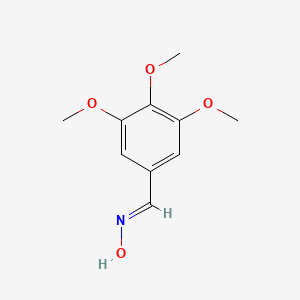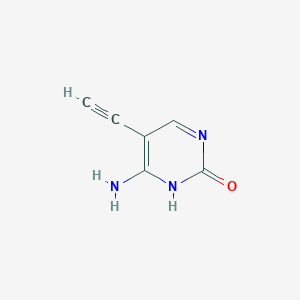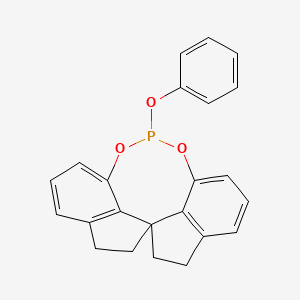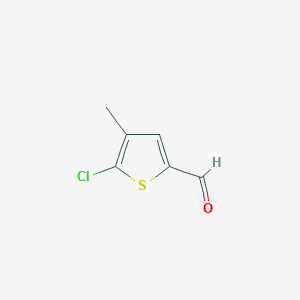
3,4,5-Trimethoxybenzaldehyde oxime
Overview
Description
Synthesis Analysis
The synthesis of 3,4,5-trimethoxybenzaldehyde from vanillin has been explored, demonstrating a method to achieve a 71% yield through a series of reactions starting from vanillin.Molecular Structure Analysis
The molecular formula of 3,4,5-Trimethoxybenzaldehyde oxime is C10H13NO4 . The SMILES string is COC(C(OC)=C1)=C(OC)C=C1/C=N/O .Chemical Reactions Analysis
This compound is an intermediate in the synthesis of some pharmaceutical drugs including trimethoprim .Physical and Chemical Properties Analysis
The molecular weight of this compound is 211.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . It also has a rotatable bond count of 4 .Scientific Research Applications
Chemical Synthesis and Intermediate Applications
3,4,5-Trimethoxybenzaldehyde is a significant chemical intermediate, particularly in medicine production. The selective liquid-phase oxidation of 3,4,5-trimethoxytoluene to 3,4,5-trimethoxybenzaldehyde has been developed with a high yield of 92%, highlighting its importance in pharmaceutical synthesis (Kitajima et al., 1988). Additionally, the regioselective reductive electrophilic substitution of derivatives of 3,4,5-trimethoxybenzaldehyde, allowing the substitution with various electrophiles, indicates its versatility in organic synthesis (Azzena et al., 1992).
Optical Applications
The compound's application in the field of optics is significant. A study on the growth and characterization of organic material 3,4,5-trimethoxybenzaldehyde single crystal for optical applications shows its potential in this domain. The research details the crystal structure, functional groups, and optical properties, indicating its utility in optical technologies (Jebin et al., 2019).
Environmental and Aerosol Studies
3,4,5-Trimethoxybenzaldehyde has also been studied in environmental contexts, particularly in light-induced heterogeneous ozone processing on organic coated particles. This research provides insights into the kinetics and condensed-phase products of reactions involving 3,4,5-trimethoxybenzaldehyde under various environmental conditions, which is crucial for understanding atmospheric chemistry and environmental impact (Net et al., 2010).
Pharmaceutical Synthesis
In pharmaceutical research, the synthesis of antibiotic stilbenes using 3,4,5-trimethoxybenzaldehyde dimethyl acetal as a starting material highlights its role in creating compounds with antibiotic activity. This study underscores the compound's significance in synthesizing biologically active molecules (Azzena et al., 2003).
Wastewater Treatment
The compound has also been investigated for its role in wastewater treatment processes. A study on the treatment of 3,4,5-trimethoxybenzaldehyde and Di-bromo-aldehyde manufacturing wastewater using a coupled Fenton-UASB (Upflow Anaerobic Sludge Blanket) reactor emphasizes its significance in environmental management. This research highlights the effective removal of these compounds from wastewater, demonstrating the potential for improved treatment methods in industrial contexts (Li et al., 2015).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of various drugs, suggesting it may interact with multiple targets depending on the specific drug it’s used to synthesize.
Mode of Action
As a derivative of benzaldehyde, it likely shares some of the chemical properties and interactions of this parent compound .
Result of Action
It’s known that this compound is used in the synthesis of various drugs, suggesting it may have diverse effects depending on the specific drug it’s used to synthesize.
Biochemical Analysis
Biochemical Properties
Molecular Mechanism
Properties
IUPAC Name |
(NE)-N-[(3,4,5-trimethoxyphenyl)methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-13-8-4-7(6-11-12)5-9(14-2)10(8)15-3/h4-6,12H,1-3H3/b11-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZGKUBQTJBLKI-IZZDOVSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39201-89-3, 65567-39-7 | |
| Record name | 3,4,5-Trimethoxybenzaldehyde oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039201893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4,5-Trimethoxybenzaldehyde oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065567397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4,5-trimethoxybenzaldehyde oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.391 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4,5-TRIMETHOXYBENZALDEHYDE OXIME | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/328C9DPF5K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![tert-Butyl 3-iodo-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B3428232.png)

